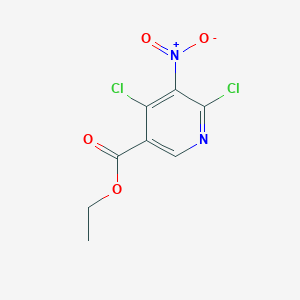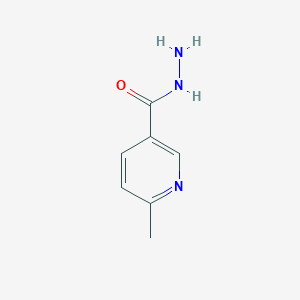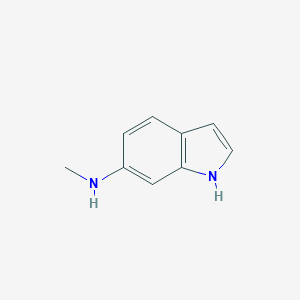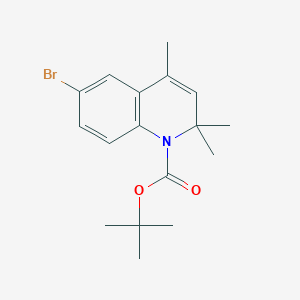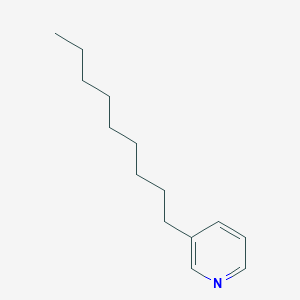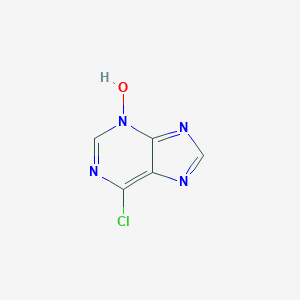![molecular formula C11H14O4S B173380 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- CAS No. 56161-51-4](/img/structure/B173380.png)
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dioxolane and is a cyclic ether with a sulfonyl functional group. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that the sulfonyl functional group may play a crucial role in its biological activity. It has been reported that this compound can interact with certain enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Moreover, it has been shown to have antitumor activity, indicating its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- in lab experiments is its high solubility in water and organic solvents. This property makes it easy to handle and use in various experimental setups. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-. One of the areas of interest is the development of new synthesis methods that can lead to higher yields and purity. Moreover, the investigation of its potential use as a molecular probe for imaging studies is an exciting area of research. Additionally, the study of its mechanism of action and its interaction with enzymes and proteins can provide valuable insights into its biological activity. Finally, the exploration of its potential use in cancer therapy is an area of research that holds promise for the development of new treatments.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is ongoing, and it holds promise for the development of new treatments and technologies.
Synthesis Methods
The synthesis of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- can be achieved using different approaches. One of the most common methods is the reaction of phenylsulfonylacetic acid with ethylene oxide in the presence of a strong acid catalyst. This reaction leads to the formation of Dioxolane as a colorless liquid with a boiling point of 180-182 °C.
Scientific Research Applications
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been used as a solvent in the chemical industry and as a reagent in organic synthesis. Moreover, it has been investigated for its potential use as a molecular probe for imaging studies.
properties
CAS RN |
56161-51-4 |
|---|---|
Product Name |
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- |
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H14O4S/c12-16(13,10-4-2-1-3-5-10)9-6-11-14-7-8-15-11/h1-5,11H,6-9H2 |
InChI Key |
KKVFFPVBIMFUEZ-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



